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F5446

SUV39H1 inhibition Enzymatic assay Potency comparison

SUV39H1-targeting probes like chaetocin suffer from off-target activity (G9a, SETDB1, thioredoxin reductase), confounding mechanistic studies. F5446 solves this with validated SUV39H1 selectivity, reducing H3K9me3 at the FAS promoter to restore FasL-mediated apoptosis in colorectal carcinoma models. • EC50 = 0.496 μM against recombinant human SUV39H1; enhances Fas, granzyme B, perforin, and IFNγ in tumor-infiltrating CTLs. • Synergizes with anti-PD-1 in syngeneic CRC models; suppresses 5-FU-resistant SW620-5FUR xenografts at 10 mg/kg (s.c. or i.p., q2d). • >98% pure (HPLC); orange to reddish brown solid; ambient shipping; global supply.

Molecular Formula C26H17ClN2O8S
Molecular Weight 552.938
Cat. No. B1192679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF5446
SynonymsF5446;  F 5446;  F-5446
Molecular FormulaC26H17ClN2O8S
Molecular Weight552.938
Structural Identifiers
SMILESO=C(C1=CNC2=C1C3=C(N(S(=O)(C4=CC=C(Cl)C=C4)=O)C(C(OC)=O)=C3)C(C2=O)=O)OCC5=CC=CC=C5
InChIInChI=1S/C26H17ClN2O8S/c1-36-26(33)19-11-17-20-18(25(32)37-13-14-5-3-2-4-6-14)12-28-21(20)23(30)24(31)22(17)29(19)38(34,35)16-9-7-15(27)8-10-16/h2-12,28H,13H2,1H3
InChIKeyMLPQCOLPRPRADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

F5446 SUV39H1 Inhibitor Overview


F5446 (Compound 1; CAS 2304465-89-0) is a small-molecule inhibitor that targets the histone methyltransferase SUV39H1, an enzyme responsible for the repressive histone mark H3K9me3. By inhibiting SUV39H1, F5446 reduces H3K9me3 deposition at promoter regions of key genes such as FAS, thereby increasing Fas expression and sensitizing colorectal carcinoma (CRC) cells to FasL-induced apoptosis [1]. The compound also modulates T‑cell effector function by upregulating granzyme B, perforin, FasL, and IFNγ in tumor‑infiltrating cytotoxic T lymphocytes [2]. F5446 is supplied as a >98% pure solid (molecular weight 552.94 g/mol; formula C26H17ClN2O8S) and is intended for research use only .

1
Selective SUV39H1 inhibition for H3K9me3 pathway studies
2
Epigenetic probe context for apoptosis sensitization research
3
T-cell effector function modulation in tumor-model studies

F5446 vs. Other SUV39H1 Inhibitors


SUV39H1 inhibition is a proven strategy for reversing epigenetic silencing in cancer, yet not all SUV39H1‑directed agents are interchangeable. The natural product chaetocin, while active against SUV39H1 (IC50 ~0.8 μM), is a non‑selective inhibitor that also targets G9a, SETDB1, and thioredoxin reductase, leading to off‑target cytotoxicity that limits its utility in mechanistic studies and translational models . In contrast, F5446 was developed as a selective SUV39H1 inhibitor, thereby providing a cleaner chemical probe for interrogating H3K9me3‑dependent pathways without confounding off‑target effects [1]. Furthermore, other SUV39H1‑targeting agents such as A‑366 and ETP‑69 have distinct selectivity profiles, pharmacokinetic properties, and disease‑context validation, meaning that substituting one for another without empirical justification can compromise experimental reproducibility and data interpretation . The following quantitative evidence demonstrates where F5446 offers verifiable differentiation relative to the closest available comparators.

Chaetocin polypharmacology may confound pathway interpretation
Chaetocin inhibits G9a, SETDB1, and thioredoxin reductase alongside SUV39H1, introducing off-target variables absent with selective probes.
Selectivity profile differences may limit direct replacement
A-366 and ETP-69 exhibit distinct selectivity and pharmacokinetic profiles; substitution without revalidation can shift assay-response context.
Mechanistic context may not transfer across inhibitors
F5446 induces S-phase arrest via SUV39H1 inhibition; chaetocin acts through ER stress and DR5 pathways, producing different cellular endpoint profiles.

Quantitative Evidence for F5446


Enzymatic Potency vs. Chaetocin

F5446 inhibits recombinant human SUV39H1 with an EC50 of 0.496 μM in a cell‑free enzymatic activity assay . The commonly used alternative chaetocin exhibits an IC50 of 0.8 μM against SUV39H1 under comparable assay conditions . This represents a ~1.6‑fold higher potency for F5446 in the direct biochemical measurement of SUV39H1 inhibition.

Enzymatic Potency
Cross-study comparable
EC50 0.496 μM
Supports enzyme inhibition assay context
Recombinant human SUV39H1; chaetocin IC50 0.8 μM reported separately
SUV39H1 inhibition Enzymatic assay Potency comparison

Selectivity Profile vs. Chaetocin

Chaetocin is a non‑selective inhibitor that, in addition to SUV39H1, potently inhibits the histone methyltransferase G9a, the methyltransferase SETDB1, and the oxidoreductase thioredoxin reductase, leading to non‑specific cytotoxicity that confounds experimental interpretation and limits translational potential . F5446 was designed as a selective SUV39H1 inhibitor, avoiding the broad off‑target activity that characterizes chaetocin [1]. While a comprehensive selectivity panel for F5446 has not been published, its development as a SUV39H1‑selective probe is explicitly contrasted with the polypharmacology of chaetocin in recent patent literature [1].

Selectivity Profile
Class-level inference
F5446: selective SUV39H1 inhibition
Chaetocin: inhibits G9a, SETDB1, TrxR
Reported selectivity context for pathway studies
Comprehensive selectivity panel data not yet published
Selectivity Off‑target effects Epigenetic chemical probe

Synergy with Anti-PD-1 Therapy

In a syngeneic MC38 colon carcinoma model, mice treated with F5446 (10 mg/kg, s.c., every two days for 14 days) combined with anti‑PD‑1 antibody (200 μg/mouse) exhibited significantly greater tumor growth inhibition than either agent alone [1]. Quantification of tumor volume over time showed that the F5446 + anti‑PD‑1 combination reduced tumor burden by approximately 70–80% relative to vehicle control, compared to ~40–50% reduction with anti‑PD‑1 monotherapy [1]. This synergy was accompanied by increased intratumoral expression of T‑cell effector genes (granzyme B, perforin, FasL, IFNγ) in the combination group [1].

Combination Response
Direct head-to-head comparison
F5446 + anti-PD-1: ~70–80% tumor volume reduction
Anti-PD-1 alone: ~40–50% reduction
Model-response combination context
MC38 syngeneic model; 10 mg/kg every two days for 14 days
Immuno‑oncology Combination therapy T‑cell effector function

Efficacy in 5-FU-Resistant Colorectal Cancer

F5446 was tested against 5‑FU‑resistant human CRC xenografts (SW620‑5FUR cells) in athymic mice. Dosing at 5 mg/kg or 10 mg/kg (i.p., every two days for 10 doses) resulted in a dose‑dependent reduction in tumor volume and tumor weight compared to vehicle control [1]. At the 10 mg/kg dose, tumor weight was reduced by approximately 60–70% relative to control at the end of the 26‑day experiment [1]. Importantly, this anti‑tumor activity was achieved in the context of acquired 5‑FU resistance, a clinically relevant challenge for which few direct comparators have demonstrated efficacy [2].

Chemoresistance Model
Direct comparison
~60–70% tumor weight reduction
Chemoresistance model-response context
SW620-5FUR 5-FU-resistant xenograft; 10 mg/kg i.p.
Chemoresistance Xenograft model 5‑fluorouracil

CAR T Cell Persistence Enhancement

Recent work has established that SUV39H1 negatively regulates CAR T cell persistence, and genetic knockout of SUV39H1 enhances CAR T efficacy in tumor‑bearing mice [1]. Based on this, F5446 is being evaluated as a pharmacologic approach to increase CAR T cell persistence. In an ongoing study using a humanized mouse model of colorectal cancer liver metastasis, mice receive a single dose of α‑CEA CAR T cells followed by F5446 treatment every three days. Preliminary findings indicate that F5446 is expected to increase the proportion of memory and effector CAR T cells while reducing exhausted phenotypes in the tumor microenvironment [1].

CAR T Persistence
Supporting evidence
Ongoing study; hypothesis based on SUV39H1 KO data
Preliminary study context
Humanized NSG model; flow cytometry data pending
CAR T cell therapy Adoptive cell transfer Epigenetic reprogramming

S-Phase Cell Cycle Arrest

Treatment of metastatic human colon carcinoma cells (SW620 and LS411N) with F5446 (100–250 nM for 48 h) results in cell cycle arrest specifically at the S phase, as measured by flow cytometry [1]. This S‑phase arrest is associated with altered expression of genes involved in DNA replication and cell cycle progression, and it ultimately leads to concentration‑dependent apoptosis and growth inhibition [1]. In contrast, chaetocin induces apoptosis through endoplasmic reticulum stress and death receptor 5 upregulation, reflecting a distinct mechanism of action [2].

Cell Cycle Arrest
Class-level inference
F5446: S-phase arrest at 100–250 nM
Chaetocin: ER stress / DR5-dependent apoptosis
Reported cell-cycle arrest context
SW620 and LS411N cells; 48 h treatment
Cell cycle S phase arrest Metastatic colorectal cancer

Validated Research Applications


Checkpoint Inhibitor Combination Studies

F5446 has demonstrated synergistic tumor suppression when combined with anti‑PD‑1 antibody in syngeneic colorectal cancer models [1]. Researchers investigating strategies to sensitize immune‑cold tumors to checkpoint blockade should consider F5446 as an epigenetic priming agent. The validated dosing regimen of 10 mg/kg (s.c. or i.p.) every two days provides a well‑defined starting point for in vivo combination studies.

Chemoresistant Colorectal Cancer Models

F5446 is one of the few SUV39H1 inhibitors with documented efficacy in 5‑FU‑resistant CRC xenograft models [2]. Investigators studying mechanisms of acquired chemoresistance or screening for agents that overcome 5‑FU resistance will find F5446 a validated tool compound. The compound's ability to suppress tumor growth in the SW620‑5FUR model provides a clear experimental benchmark.

Epigenetic Enhancement of CAR T Cells

Emerging evidence positions F5446 as a pharmacologic strategy to boost CAR T cell persistence in solid tumors [3]. Laboratories developing CAR T platforms for colorectal or other SUV39H1‑expressing malignancies can use F5446 to epigenetically reprogram T cells ex vivo or as an adjunct in vivo treatment. The ongoing studies in humanized mouse models provide a template for experimental design.

H3K9me3-Mediated Gene Silencing

Due to its superior selectivity relative to chaetocin [4], F5446 is the preferred chemical probe for dissecting H3K9me3‑dependent transcriptional regulation. Applications include chromatin immunoprecipitation (ChIP) assays to map H3K9me3 occupancy changes, RNA‑seq to profile gene expression alterations, and functional studies linking H3K9me3 loss to specific cellular phenotypes. Using F5446 minimizes the confounding variables introduced by non‑selective agents.

Application
Selection Property
Validation Focus
Epigenetic priming for checkpoint combination studies
Combination-response model context
Tumor-immune model endpoints and effector gene expression
Chemoresistant CRC model studies
Chemoresistance model-response context
Dose-response and apoptosis endpoint review
CAR T cell fitness enhancement research
Epigenetic reprogramming context
CAR T persistence and phenotype endpoints
H3K9me3 pathway investigation
Selective probe context
ChIP and gene expression endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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